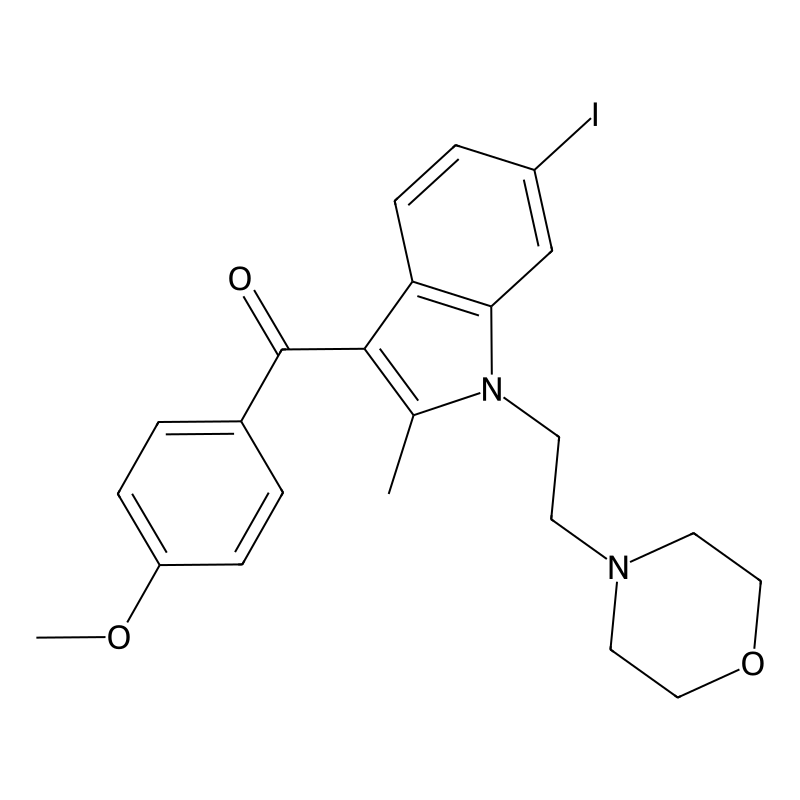

(6-iodo-2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)(4-methoxyphenyl)methanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Kinase Inhibitor

The indole and methadone moieties present in the molecule have structural similarities to known kinase inhibitors. Research could explore if (6-iodo-2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)(4-methoxyphenyl)methanone might have inhibitory effects on specific kinases []. Kinase enzymes are involved in many cellular processes, and kinase inhibitors are a class of drugs used to treat various diseases.

Antimicrobial Activity

The presence of the indole ring suggests (6-iodo-2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)(4-methoxyphenyl)methanone might possess some antimicrobial activity. Further research would be needed to determine its effectiveness against specific bacteria or fungi []. Many indole-containing molecules have been shown to have antimicrobial properties.

Ligand Discovery

The molecule's structure could be useful in ligand discovery techniques. Ligands are molecules that bind to specific receptors or proteins. By studying how (6-iodo-2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)(4-methoxyphenyl)methanone interacts with cellular targets, researchers might gain insights into important biological processes [].

The compound (6-iodo-2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)(4-methoxyphenyl)methanone is a synthetic organic molecule characterized by its complex structure, which includes an indole ring substituted with iodine and a morpholinoethyl group, alongside a methanone moiety linked to a methoxyphenyl group. This compound belongs to a class of indole derivatives known for their diverse biological activities, including potential applications in medicinal chemistry.

- Oxidation-Reduction Reactions: The indole ring can participate in electron transfer processes, which are crucial in metabolic pathways.

- Hydrolysis: The methanone functional group may be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding acids or alcohols.

- Substitution Reactions: The presence of iodine allows for nucleophilic substitution reactions, where nucleophiles can replace the iodine atom, potentially altering the compound's biological activity.

These reactions are essential for understanding how the compound interacts within biological systems and its potential therapeutic effects.

The biological activity of (6-iodo-2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)(4-methoxyphenyl)methanone is significant due to its structural features that may influence various pharmacological effects. Indole derivatives are known for their:

- Anticancer Properties: Many indole compounds exhibit cytotoxic effects against cancer cell lines.

- Antimicrobial Activity: The compound could potentially inhibit bacterial growth or fungal infections.

- Neuroprotective Effects: Indoles have been studied for their roles in neuroprotection and modulation of neurotransmitter systems.

The specific biological effects depend on the compound's interactions with various molecular targets, including receptors and enzymes involved in critical physiological processes .

The synthesis of (6-iodo-2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)(4-methoxyphenyl)methanone can be achieved through several methods:

- Starting Materials: The synthesis typically begins with commercially available indole derivatives and morpholinoethyl halides.

- Iodination Reaction: Iodine can be introduced into the indole ring using iodinating agents such as iodine monochloride or N-iodosuccinimide.

- Formation of Methanone: The methanone group can be formed through acylation reactions involving acyl chlorides or anhydrides with the appropriate phenolic compounds.

- Final Coupling: The final product is obtained through coupling reactions that link the indole derivative with the methoxyphenyl moiety.

These methods highlight the importance of strategic planning in synthetic organic chemistry to achieve desired compounds efficiently.

The potential applications of (6-iodo-2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)(4-methoxyphenyl)methanone include:

- Pharmaceutical Development: Its unique structure may lead to new drug candidates targeting various diseases, particularly cancers and infections.

- Research Tools: It can serve as a probe in biological research to study indole-related pathways and mechanisms.

- Chemical Biology: Investigating its interactions with biological macromolecules could provide insights into drug design and development strategies.

Interaction studies are crucial for understanding how this compound affects biological systems. Techniques used include:

- Molecular Docking Studies: Computational methods predict how the compound binds to target proteins or enzymes, providing insights into its mechanism of action.

- In Vitro Assays: Biological assays measure the compound's effects on cell viability, proliferation, and other cellular functions.

- In Vivo Studies: Animal models help assess pharmacokinetics, bioavailability, and therapeutic efficacy.

These studies contribute to a comprehensive understanding of the compound's pharmacological profile .

Several compounds share structural similarities with (6-iodo-2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)(4-methoxyphenyl)methanone, including:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Iodoindole | Iodine substitution on indole | Anticancer |

| 2-Methylindole | Methyl substitution on indole | Antimicrobial |

| 4-Methoxyindole | Methoxy group on indole | Neuroprotective |

Uniqueness

This compound is unique due to its combination of both iodine substitution and morpholinoethyl groups on the indole structure, which may enhance its solubility and bioactivity compared to other similar compounds. Its specific arrangement allows for tailored interactions within biological systems that might not be present in simpler analogs.

The exploration of this compound's properties and interactions may lead to significant advancements in drug discovery and development within medicinal chemistry.

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation for (6-iodo-2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)(4-methoxyphenyl)methanone through detailed analysis of proton and carbon environments. The 1H Nuclear Magnetic Resonance spectrum reveals characteristic signals that confirm the molecular architecture and substitution patterns [1] [2].

The indole nitrogen-hydrogen proton typically appears as a broad singlet between 11.0-12.5 parts per million, though this signal may be significantly weakened or absent due to the substitution at the nitrogen-1 position with the morpholinoethyl group [1]. The 2-methyl substituent on the indole ring manifests as a sharp singlet around 2.34 parts per million, integrating for three protons [1]. This chemical shift is characteristic of methyl groups attached to electron-rich aromatic systems.

The morpholinoethyl side chain produces distinctive multipicity patterns in the spectrum. The morpholine nitrogen-bound methylene protons appear as a multiplet between 2.4-2.6 parts per million, integrating for four protons, while the oxygen-bound methylene protons resonate at 3.6-3.8 parts per million as another four-proton multiplet [1] [3]. The ethylene bridge connecting the morpholine ring to the indole nitrogen generates additional multiplets in the 2.5-4.2 parts per million region.

The 4-methoxyphenyl aromatic protons display characteristic patterns between 6.8-7.5 parts per million. The methoxy group creates an electron-donating effect that influences the chemical shifts of the ortho and meta protons, typically producing two distinct doublets due to the para-disubstitution pattern [4] [5]. The methoxy group itself appears as a sharp singlet around 3.8 parts per million, integrating for three protons.

13C Nuclear Magnetic Resonance spectroscopy provides complementary structural information through carbon environment analysis. The carbonyl carbon resonates in the characteristic ketone region between 170-173 parts per million [1]. The indole aromatic carbons span a range from 109-156 parts per million, with the iodine-substituted carbon appearing significantly downfield due to the heavy atom effect [6]. The morpholine ring carbons appear in the aliphatic region, with nitrogen-bound carbons around 53-67 parts per million and oxygen-bound carbons near 66-67 parts per million [1] [3].

The iodine substitution at the 6-position of the indole ring creates distinctive spectroscopic features. The carbon bearing iodine typically appears around 85-95 parts per million in 13C Nuclear Magnetic Resonance, significantly upfield from typical aromatic carbons due to the heavy atom shielding effect [6] [7]. Adjacent carbons may show characteristic coupling patterns and chemical shift perturbations.

Infrared Vibrational Analysis of Key Functional Groups

Infrared spectroscopy provides crucial information about the functional group composition and molecular vibrations of (6-iodo-2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)(4-methoxyphenyl)methanone. The vibrational spectrum reveals characteristic absorption bands that confirm the presence of specific structural elements [8] [9].

The carbonyl stretching vibration represents the most prominent feature in the infrared spectrum, appearing as a very strong absorption between 1650-1680 cm⁻¹ [8] [9]. This frequency range is characteristic of conjugated aromatic ketones, where the carbonyl group is in conjugation with both the indole and methoxyphenyl aromatic systems. The conjugation effect reduces the carbon-oxygen double bond order slightly, resulting in a lower stretching frequency compared to isolated ketones.

Aromatic carbon-hydrogen stretching vibrations manifest as multiple medium-intensity bands between 3000-3100 cm⁻¹ [8]. These absorptions arise from both the indole and methoxyphenyl aromatic systems. The multiplicity of peaks reflects the different electronic environments of the aromatic hydrogen atoms due to the various substituents and their electronic effects.

The morpholine ring system contributes several characteristic absorptions to the infrared spectrum. Aliphatic carbon-hydrogen stretching vibrations from the morpholine methylene groups appear as strong absorptions between 2800-3000 cm⁻¹ [3] [10]. The carbon-nitrogen stretching vibrations occur in the 1000-1200 cm⁻¹ region with medium intensity, reflecting the tertiary amine character of the morpholine nitrogen [10].

Methoxy group vibrations provide diagnostic information about this functional group. The carbon-oxygen stretching vibration appears as a strong absorption between 1200-1300 cm⁻¹ [5]. This band is particularly useful for confirming the presence of the methoxy substituent on the phenyl ring. The methoxy carbon-hydrogen stretching contributes to the aliphatic region around 2800-2900 cm⁻¹.

Aromatic carbon-carbon stretching vibrations appear as medium to strong intensity bands between 1450-1600 cm⁻¹ [8]. These skeletal vibrations arise from both aromatic ring systems and provide information about the aromatic character and substitution patterns. The indole ring system typically shows characteristic patterns that can be distinguished from simple benzene derivatives.

The iodine substitution affects the vibrational spectrum primarily through its heavy atom effect. Carbon-iodine stretching vibrations appear as weak absorptions between 500-600 cm⁻¹ [7]. The heavy iodine atom also influences the frequencies of adjacent bond vibrations through mass effects and electronic perturbations.

Aromatic carbon-hydrogen bending vibrations occur in the 800-900 cm⁻¹ region with medium intensity [8]. These out-of-plane deformation modes provide information about the substitution patterns on the aromatic rings and can help distinguish between different isomers or substitution patterns.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of (6-iodo-2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)(4-methoxyphenyl)methanone under electron ionization conditions reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination [6] [11] [12].

The molecular ion peak appears at m/z 504, corresponding to the molecular formula C₂₃H₂₅IN₂O₃ [6]. This molecular ion typically exhibits low to medium relative intensity (5-20%) due to the inherent instability of the highly substituted aromatic system under electron impact conditions. The presence of the iodine atom contributes to the fragmentation propensity through its ability to stabilize positive charge.

α-Cleavage adjacent to the carbonyl group represents a primary fragmentation pathway characteristic of aromatic ketones [11] [12]. Loss of the morpholinoethyl indole moiety results in formation of the methoxyphenyl acylium ion at m/z 151 (CH₃OC₆H₄CO⁺). This fragment typically shows medium to high relative intensity (30-60%) due to the resonance stabilization provided by both the aromatic ring and the acylium functionality.

The morpholinoethyl side chain undergoes characteristic fragmentation patterns. Complete loss of the morpholine ring (C₄H₈NO, 86 mass units) produces a fragment at m/z 418 [13]. More commonly observed is the formation of the morpholinium ion at m/z 86 (C₄H₈NO⁺), which appears as a high-intensity peak (50-80%) due to the stability of the cyclic iminium ion structure [13]. This fragment serves as a diagnostic indicator for morpholine-containing compounds.

Benzylic cleavage at the ethylene bridge connecting the morpholine to the indole nitrogen generates fragments around m/z 390, corresponding to loss of the entire morpholinoethyl substituent (C₆H₁₂NO, 114 mass units) [12]. This fragmentation pathway typically produces medium to high intensity peaks (40-70%) and represents one of the most favorable fragmentation routes.

The iodoindole portion of the molecule produces characteristic fragmentation patterns. The iodine atom can be lost through homolytic cleavage, generating a fragment at m/z 377 ([M-I]⁺), though this typically appears as a low-intensity peak (5-15%) [7]. More significant fragmentation involves the indole ring system itself, which produces characteristic base peaks around m/z 130-132 through well-established indole fragmentation mechanisms [11].

Retro Diels-Alder reactions and related cyclic elimination processes can generate the iodoindole fragment at m/z 297 [12]. This fragmentation involves complex rearrangements that cleave the molecule into its major structural components. The relative intensity of this fragment (15-35%) reflects the energetic requirements for these rearrangement processes.

The methoxyphenyl system contributes additional characteristic fragments. Formation of the methoxyphenyl cation at m/z 123 (CH₃OC₆H₄⁺) occurs through loss of the carbonyl oxygen and represents a medium-intensity fragment (20-40%) [7]. Subsequent loss of the methoxy group can generate phenyl-related fragments.

Sequential fragmentation processes often lead to smaller diagnostic fragments that can provide confirmatory structural information. These include fragments arising from further decomposition of the primary fragments, loss of small neutral molecules like carbon monoxide, methanol, or formaldehyde, and rearrangement reactions that can provide additional structural insights.

Ultraviolet-Visible Absorption Characteristics

Ultraviolet-visible spectroscopy of (6-iodo-2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)(4-methoxyphenyl)methanone reveals multiple chromophoric systems that contribute to the overall electronic absorption spectrum [14] [15] [16].

The indole chromophore exhibits characteristic electronic transitions that dominate the absorption spectrum. The primary π→π* transition typically appears between 270-290 nanometers with extinction coefficients ranging from 5,000-8,000 M⁻¹cm⁻¹ [14] [15]. This transition involves promotion of electrons from the highest occupied molecular orbital to the lowest unoccupied molecular orbital of the indole π-system. A weaker n→π* transition may appear around 290-310 nanometers with lower extinction coefficients (1,000-3,000 M⁻¹cm⁻¹), arising from the nitrogen lone pair [14].

The 4-methoxyphenyl system contributes significant absorption intensity through its π→π* transitions [17]. These transitions typically occur between 250-270 nanometers with high extinction coefficients (8,000-12,000 M⁻¹cm⁻¹). The methoxy substituent acts as an electron-donating group, causing bathochromic shifts compared to unsubstituted benzene derivatives and enhancing the absorption intensity through increased conjugation [5] [17].

Ketone chromophore contributions manifest through both n→π* and π→π* transitions [18] [19] [20]. The n→π* transition of the carbonyl group appears around 280-300 nanometers but with very low extinction coefficients (100-500 M⁻¹cm⁻¹) due to its forbidden nature [19] [20]. The π→π* transition occurs at shorter wavelengths (240-260 nanometers) with higher intensity (5,000-10,000 M⁻¹cm⁻¹) [20].

Extended conjugation between the indole and carbonyl systems creates additional absorption features at longer wavelengths. This extended π-system typically produces absorption bands between 320-350 nanometers with high extinction coefficients (10,000-20,000 M⁻¹cm⁻¹) [16]. The conjugation effectively reduces the energy gap between molecular orbitals, causing the characteristic bathochromic shift toward the visible region.

Charge transfer transitions may occur between the electron-rich indole system and the electron-deficient carbonyl group. These transitions typically appear between 350-400 nanometers with moderate extinction coefficients (3,000-8,000 M⁻¹cm⁻¹) [16]. The intensity and position of these bands can be highly sensitive to solvent polarity, exhibiting strong solvatochromic effects.

The iodine substitution at the 6-position introduces heavy atom effects that can influence the electronic transitions [7]. Iodine contributes through n→σ* transitions around 260-280 nanometers with moderate extinction coefficients (2,000-5,000 M⁻¹cm⁻¹). The heavy atom effect also enhances spin-orbit coupling, potentially making formally forbidden transitions more allowed and affecting the overall absorption intensity [7].

Solvent effects significantly influence the absorption characteristics [14] [15]. Polar solvents typically cause blue shifts of π→π* transitions due to differential solvation of ground and excited states, while n→π* transitions show red shifts in polar media. The charge transfer transitions exhibit the strongest solvatochromism, with significant wavelength and intensity changes depending on solvent polarity [16].

The morpholinoethyl substituent primarily affects the electronic spectrum through its electron-donating character, which can enhance the intensity of existing transitions rather than introducing new chromophoric features. The aliphatic nature of this substituent means it does not directly participate in the π-system but can influence the overall electron density distribution [3].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Environmental Hazard

Other CAS

Wikipedia

Dates

2: Bolognini D, Cascio MG, Parolaro D, Pertwee RG. AM630 behaves as a protean ligand at the human cannabinoid CB2 receptor. Br J Pharmacol. 2012 Apr;165(8):2561-74. doi: 10.1111/j.1476-5381.2011.01503.x. PubMed PMID: 21615724; PubMed Central PMCID: PMC3423246.

3: Geng DC, Xu YZ, Yang HL, Zhu XS, Zhu GM, Wang XB. Inhibition of titanium particle-induced inflammatory osteolysis through inactivation of cannabinoid receptor 2 by AM630. J Biomed Mater Res A. 2010 Oct;95(1):321-6. doi: 10.1002/jbm.a.32836. PubMed PMID: 20623669.

4: Werner NA, Koch JE. Effects of the cannabinoid antagonists AM281 and AM630 on deprivation-induced intake in Lewis rats. Brain Res. 2003 Mar 28;967(1-2):290-2. PubMed PMID: 12650991.

5: Ross RA, Brockie HC, Stevenson LA, Murphy VL, Templeton F, Makriyannis A, Pertwee RG. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656, and AM630. Br J Pharmacol. 1999 Feb;126(3):665-72. PubMed PMID: 10188977; PubMed Central PMCID: PMC1565857.

6: Landsman RS, Makriyannis A, Deng H, Consroe P, Roeske WR, Yamamura HI. AM630 is an inverse agonist at the human cannabinoid CB1 receptor. Life Sci. 1998;62(9):PL109-13. PubMed PMID: 9496703.

7: Hosohata Y, Quock RM, Hosohata K, Makriyannis A, Consroe P, Roeske WR, Yamamura HI. AM630 antagonism of cannabinoid-stimulated [35S]GTP gamma S binding in the mouse brain. Eur J Pharmacol. 1997 Feb 19;321(1):R1-3. PubMed PMID: 9083796.

8: Hosohata K, Quock RM, Hosohata Y, Burkey TH, Makriyannis A, Consroe P, Roeske WR, Yamamura HI. AM630 is a competitive cannabinoid receptor antagonist in the guinea pig brain. Life Sci. 1997;61(9):PL115-8. PubMed PMID: 9284087.

9: Pertwee R, Griffin G, Fernando S, Li X, Hill A, Makriyannis A. AM630, a competitive cannabinoid receptor antagonist. Life Sci. 1995;56(23-24):1949-55. PubMed PMID: 7776818.